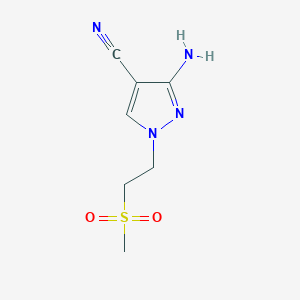

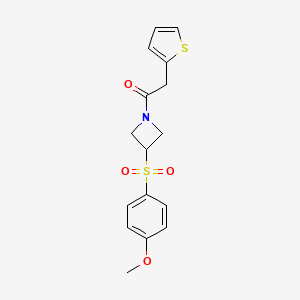

3-Amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are used in various fields such as medicinal chemistry, industrial applications, and agricultural applications .

Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of interest in recent years. A paper titled “Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo [1,5-a]Pyrimidines” discusses a simple route to 3-oxoalkanonitrile 5, a precursor of the title compounds . Another paper titled “Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4 …” discusses a multicomponent method of the synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitrile .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. A paper titled “Enhanced structural and optical performance of the novel 3-[(5-amino-1 …” discusses the synthesis and molecular structure characterization of a similar compound .Chemical Reactions Analysis

Pyrazole derivatives have been involved in various chemical reactions. A paper titled “Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations” discusses the chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .Applications De Recherche Scientifique

Synthetic Applications and Pathways

- Building Blocks in Organic Synthesis : 3-Amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile serves as a versatile scaffold for synthesizing biologically important heterocyclic compounds through one-pot multicomponent reactions. These compounds have significant implications in pharmaceuticals and material science, demonstrating the chemical's utility in creating complex molecular structures (Patel, 2017).

Corrosion Inhibition

- Corrosion Inhibition Properties : Research indicates that derivatives of this compound exhibit effective corrosion inhibition for metals in acidic environments. These studies highlight the compound's potential in extending the lifespan of metals in industrial applications by preventing corrosive damage (Abdel Hameed et al., 2020).

Biological and Pharmaceutical Applications

- Anticancer Potential : The compound and its derivatives have been explored for anticancer activities, with several studies demonstrating their effectiveness against various human cancer cell lines. This underscores the potential of this compound in the development of new therapeutic agents (Nimbalkar et al., 2017).

- Synthesis of Novel Compounds : It is also used in the synthesis of a wide array of compounds with varying biological activities, including antimicrobial and anti-inflammatory properties. This versatility makes it a valuable reagent in drug discovery and development (Plem et al., 2015).

Safety and Hazards

Orientations Futures

The future directions for the research and development of “3-Amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile” and related compounds could involve further exploration of their potential therapeutic applications, particularly in the field of medicinal chemistry . Further studies could also focus on improving the synthesis methods and understanding the mechanism of action of these compounds .

Mécanisme D'action

Target of Action

It’s known that aminopyrazoles can provide useful ligands for receptors or enzymes, such as p38mapk, and different kinases . They can also target important factors for bacterial and virus infections .

Mode of Action

Aminopyrazoles are known to interact with their targets, leading to changes in the function of the target proteins . For instance, some aminopyrazoles are reversible inhibitors of Bruton Kinase (BTK), a nonreceptor tyrosine kinase .

Biochemical Pathways

Aminopyrazoles are known to interact with various biochemical pathways, depending on their specific targets .

Result of Action

Aminopyrazoles are known to have various effects, depending on their specific targets . For instance, some aminopyrazoles have shown sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) in the presence of bioavailable copper .

Propriétés

IUPAC Name |

3-amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2S/c1-14(12,13)3-2-11-5-6(4-8)7(9)10-11/h5H,2-3H2,1H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVJZKHUDPNLBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCN1C=C(C(=N1)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,8-Difluoro-4-azabicyclo[5.1.0]octan-3-one](/img/structure/B2994159.png)

methyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B2994169.png)

![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2994172.png)

![3-(4-Methoxybutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2994175.png)

![N-(benzo[d]thiazol-6-yl)-4-(methylthio)benzamide](/img/structure/B2994179.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2994180.png)

![7-Chloro-2-(2,4-dimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2994181.png)